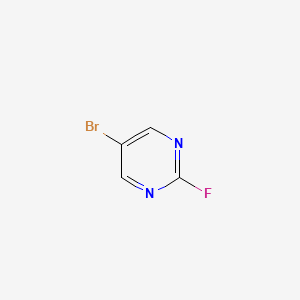

5-Bromo-2-fluoropyrimidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWZYPZCDJKBRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344956 | |

| Record name | 5-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-38-4 | |

| Record name | 5-Bromo-2-fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62802-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-fluoropyrimidine chemical properties

An In-depth Technical Guide to 5-Bromo-2-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a key building block in medicinal chemistry and materials science.

Core Chemical Properties

This compound is a halogenated pyrimidine (B1678525) derivative.[1] Its core physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrFN₂ | [2][3] |

| Molecular Weight | 176.97 g/mol | [2] |

| CAS Number | 62802-38-4 | [1][2] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 90-93 °C | [4][5] |

| Boiling Point | 270.8 ± 32.0 °C (Predicted) | [4] |

| Density | 1.838 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

| InChI | InChI=1S/C4H2BrFN2/c5-3-1-7-4(6)8-2-3/h1-2H | [2][4] |

| SMILES | Fc1ncc(cn1)Br |

Reactivity and Applications

This compound is a versatile reagent utilized in the synthesis of complex organic molecules.[1][6] Its reactivity is characterized by the distinct functionalities of its substituents at the C2 and C5 positions, as well as the reactivity of the pyrimidine ring itself.

The molecule's structure, with bromide and fluoride (B91410) at the para-position, makes it suitable for synthesizing linear macromolecules through stepwise processes.[1] The different reactive sites allow for selective and sequential reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C2 position is readily displaced by nucleophiles.

-

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for various Pd-catalyzed reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds.[1]

-

Vicarious Nucleophilic Substitution (VNS): The electron-deficient pyrimidine ring allows for acid-catalyzed VNS reactions at the C4 and C6 positions.[1]

This trifunctional reactivity makes this compound a valuable building block. It often serves as an "electron-pulling" moiety in the design of push-pull molecules for materials science.[1] Furthermore, it is a crucial intermediate in pharmaceutical development; for instance, it is used in the synthesis of reldesemtiv , a fast skeletal muscle troponin activator developed for diseases that cause diminished muscle function.[1]

Caption: Reactivity sites of this compound.

Experimental Protocols

Synthesis of this compound

A patented method describes a high-yield synthesis route starting from 2-hydroxypyrimidine (B189755) salt.[7] The process involves three main stages: preparation of 2-hydroxypyrimidine, subsequent bromination, and a final fluorination step.

Step 1: Preparation of 2-Hydroxypyrimidine

-

Dissolve 23g of 2-hydroxypyrimidine salt in 100mL of deionized water.

-

Cool the solution in an ice-water bath to below 0°C.

-

Adjust the pH to 6 by the dropwise addition of a saturated aqueous sodium bicarbonate solution, maintaining the temperature below 0°C.

-

Continue stirring for an additional 20 minutes at < 0°C.

-

Perform a liquid-liquid extraction three times using 100mL of dichloromethane (B109758) for each extraction.

-

Combine the organic phases and wash them three times with 25mL of saturated brine.

-

Add 0.5g of activated carbon to the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the solution and wash the filter cake three times with 10mL of dichloromethane.

-

Evaporate the solvent from the filtrate to yield 2-hydroxypyrimidine as a white solid.[7]

Step 2: Bromination to 2-Hydroxy-5-bromopyrimidine

-

The 2-hydroxypyrimidine obtained from the previous step is reacted with bromine.

-

The reaction temperature is maintained below 5°C.

-

The resulting product, 2-hydroxy-5-bromopyrimidine, is purified by recrystallization from methanol.[7]

Step 3: Fluorination to this compound

-

Cool the 2-hydroxy-5-bromopyrimidine to room temperature.

-

Mix it with a suitable fluorinating agent.

-

Adjust the reaction mixture's pH using an aqueous sodium hydroxide (B78521) solution.

-

Isolate the solid product by suction filtration.

-

Wash the solid with water and dry it.

-

Further purification by column chromatography yields the final product, this compound, as a white solid with a reported yield of over 91%.[7]

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][4][8] It may also cause respiratory irritation.[2][4][8]

Precautionary Measures:

-

Handling: Use only outdoors or in a well-ventilated area.[9][10] Avoid breathing dust, fume, gas, mist, vapors, or spray.[9][10] Do not eat, drink, or smoke when using this product and wash hands thoroughly after handling.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[8][9] Tightly fitting safety goggles are recommended.[9]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[9] The product should be stored locked up in a dry place at room temperature.[4][9]

First Aid:

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.[8][9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[8][9]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[9]

References

- 1. ossila.com [ossila.com]

- 2. This compound | C4H2BrFN2 | CID 600690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 62802-38-4 [amp.chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN104447570A - Synthesis method for this compound - Google Patents [patents.google.com]

- 8. downloads.ossila.com [downloads.ossila.com]

- 9. echemi.com [echemi.com]

- 10. chemicalbook.com [chemicalbook.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-fluoropyrimidine

Abstract

This compound is a key heterocyclic building block utilized in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the presence of both an electron-withdrawing fluorine atom and a versatile bromine atom, make it a valuable intermediate for the synthesis of complex molecular architectures. The bromine and fluorine substituents offer orthogonal reactivity, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, presenting quantitative data, experimental protocols, and workflow visualizations to support its application in research and development.

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] The introduction of halogen atoms to the pyrimidine ring significantly modulates its physicochemical properties and biological activity. This compound (CAS No. 62802-38-4) has emerged as a particularly useful intermediate.[3] The fluorine atom at the 2-position enhances metabolic stability and can act as a hydrogen bond acceptor, while the bromine at the 5-position is amenable to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki and Sonogashira couplings.[4]

This compound is a crucial component in the synthesis of advanced pharmaceutical ingredients (APIs), including the fast skeletal muscle troponin activator, reldesemtiv, which is investigated for diseases causing diminished muscle function.[4] Its structure allows for the creation of linear macromolecules and push-pull molecules, where it serves as an electron-pulling moiety.[4]

Synthesis of this compound

The most common synthetic route to this compound begins with 2-hydroxypyrimidine (B189755). The overall process involves three main steps: 1) bromination of the pyrimidine ring, 2) chlorination of the hydroxyl group, and 3) subsequent fluorination. A high-yield method has been detailed, achieving an overall yield of over 91%.[5]

Synthetic Workflow

The logical flow of the synthesis from the starting material to the final product is illustrated below.

Caption: Multi-step synthesis of this compound.

Experimental Protocols

The following protocols are based on a patented synthetic method.[5]

Step 1: Synthesis of 2-Hydroxy-5-bromopyrimidine

-

Dissolution: In a suitable reaction vessel, dissolve 35g of 2-hydroxypyrimidine in 250mL of deionized water.

-

Cooling: Cool the solution to below 5°C using an ice-water bath.

-

Bromination: Slowly add 40g of bromine (Br₂) to the cooled solution while maintaining the temperature.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 45 minutes.

-

Work-up: Filter the resulting precipitate via suction filtration and wash with water until the filtrate is neutral.

-

Purification: Dry the solid using anhydrous magnesium sulfate. The crude product is then purified by column chromatography on neutral alumina, followed by recrystallization from 85% ethanol (B145695) to yield 2-hydroxy-5-bromopyrimidine as a white solid.

Step 2: Synthesis of 5-Bromo-2-chloropyrimidine

-

Reaction Setup: To a reaction flask, add 8g of 2-hydroxy-5-bromopyrimidine and 70mL of phosphorus oxychloride (POCl₃).

-

Addition of Base: Slowly add 3.2g of triethylamine to the mixture.

-

Chlorination: Heat the mixture to reflux and maintain this temperature for 8 hours.

-

Solvent Removal: After the reaction, recover excess POCl₃ via distillation.

-

Work-up: Cool the residue to room temperature and add 30mL of dichloromethane. Pour this mixture into crushed ice.

Step 3: Synthesis of this compound

-

Fluorination: Cool the mixture from the previous step to -8°C. Add 30g of a 50% mass fraction fluorinating agent (e.g., a suitable fluoride (B91410) salt solution) and maintain the temperature for 4-5 hours.

-

Neutralization: Adjust the pH of the solution to 7 using a 10% aqueous sodium hydroxide (B78521) solution.

-

Isolation: Filter the resulting solid, wash with water, and dry.

-

Purification: The crude product is purified via silica (B1680970) gel column chromatography to afford the final product, this compound, as a white solid. The reported yield for this final step is over 91%.[5]

Characterization Data

The identity and purity of synthesized this compound are confirmed through various analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 62802-38-4 | [3][6][7] |

| Molecular Formula | C₄H₂BrFN₂ | [6][7] |

| Molecular Weight | 176.97 g/mol | [6][7] |

| IUPAC Name | This compound | [6] |

| Appearance | White to pale cream crystalline powder | [8] |

| Melting Point | 88.0 - 94.0 °C | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear signal for the fluorine atom attached to the pyrimidine ring. In a CCl₄ solvent, using C₆F₆ as a standard, a characteristic shift is observed that confirms the C-F bond.[9] The coupling with adjacent protons on the pyrimidine ring can provide further structural information.

3.2.2. Mass Spectrometry (MS)

-

GC-MS: Gas Chromatography-Mass Spectrometry confirms the molecular weight of the compound. The mass spectrum shows a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), leading to two major molecular ion peaks at m/z 176 and 178.[6] This pattern is a definitive indicator of a monobrominated compound.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups and bonds within the molecule. While a specific spectrum for this compound is not publicly detailed, the expected characteristic absorption bands based on its structure are listed below.

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

| ~3100-3000 | C-H (aromatic) | Stretching |

| ~1600-1450 | C=C, C=N | Ring Stretching |

| ~1250-1150 | C-F | Stretching |

| ~1200-1000 | C-H | In-plane bending |

| ~700-500 | C-Br | Stretching |

Applications in Drug Discovery

This compound is a versatile substrate in drug discovery due to its dual functionalities.[4] The distinct reactivity of the C-F and C-Br bonds allows for sequential, selective reactions.

Reaction Pathways

The primary reaction types exploited in drug synthesis are:

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient pyrimidine ring, further activated by the fluorine atom, makes the C-F bond susceptible to substitution by nucleophiles (e.g., amines, thiols).

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an excellent handle for Pd-catalyzed reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of various aryl, alkyl, alkynyl, and amino groups.

This differential reactivity is illustrated in the diagram below.

Caption: Key reaction pathways for this compound.

This strategic functionalization is central to building the complex molecules required for modern therapeutics, such as kinase inhibitors and other targeted agents.[1][4]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are mandatory. Store the compound in a tightly sealed container in a dry, cool place.[3]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and chemical research. The synthetic protocols outlined in this guide offer a reliable pathway to its production, while the comprehensive characterization data provide the necessary benchmarks for quality control. Its versatile reactivity ensures its continued importance as a building block for the discovery and development of novel chemical entities.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 3. This compound - CAS:62802-38-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. ossila.com [ossila.com]

- 5. CN104447570A - Synthesis method for this compound - Google Patents [patents.google.com]

- 6. This compound | C4H2BrFN2 | CID 600690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 62802-38-4 [sigmaaldrich.com]

- 8. H27795.03 [thermofisher.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

The Synthetic Heart of Innovation: A Technical Guide to 5-Bromo-2-fluoropyrimidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-fluoropyrimidine is a key heterocyclic building block in modern medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—a bromine atom amenable to palladium-catalyzed cross-coupling reactions and a fluorine atom susceptible to nucleophilic aromatic substitution—make it a versatile scaffold for the synthesis of complex molecular architectures. This technical guide delves into the chemical reactivity of this compound, providing insights into its application in the synthesis of targeted therapeutics. While its direct biological "mechanism of action" is that of a synthetic intermediate, its true significance lies in the biological activities of the molecules it helps create. This document will explore its role in the synthesis of prominent drug candidates, including the fast skeletal muscle troponin activator, reldesemtiv (B610437), and a class of Bcr-Abl tyrosine kinase inhibitors.

Chemical Reactivity and Synthetic Applications

The utility of this compound in organic synthesis stems from the differential reactivity of its carbon-bromine and carbon-fluorine bonds. The electron-withdrawing nature of the pyrimidine (B1678525) ring and the fluorine atom makes the C2 position highly susceptible to nucleophilic attack, while the C5-bromine bond is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is readily displaced by a variety of nucleophiles, such as amines, alcohols, and thiols. This reaction is a cornerstone in the synthesis of numerous pharmaceutical intermediates.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C5 position serves as a versatile anchor point for the introduction of aryl, heteroaryl, and alkyl groups via well-established palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Application in the Synthesis of Reldesemtiv

Reldesemtiv is a fast skeletal muscle troponin activator (FSTA) that has been investigated for the treatment of diseases associated with muscle weakness and fatigue.[1][2] The synthesis of reldesemtiv utilizes this compound as a key starting material.

Generalized Experimental Workflow: Synthesis of Reldesemtiv Precursor

The synthesis of a key precursor to reldesemtiv involves a nucleophilic aromatic substitution reaction where an amine displaces the fluorine atom of this compound. While a detailed, step-by-step protocol with specific quantitative data for the synthesis of reldesemtiv is not publicly available, a generalized workflow is presented below based on common laboratory practices for similar SNAr reactions.

Disclaimer: The following is a generalized experimental workflow and should be adapted and optimized for specific laboratory conditions and scales.

Objective: To synthesize a 2-amino-5-bromopyrimidine (B17363) derivative via nucleophilic aromatic substitution.

Materials:

-

This compound

-

Amine nucleophile (e.g., a primary or secondary amine)

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO))

-

Base (e.g., Diisopropylethylamine (DIPEA), Potassium carbonate (K₂CO₃))

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in the chosen aprotic polar solvent.

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and the base (2.0-3.0 eq.) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-bromopyrimidine derivative.

Generalized workflow for Nucleophilic Aromatic Substitution.

Mechanism of Action of Reldesemtiv

Reldesemtiv acts by binding to the fast skeletal troponin complex in muscle fibers. This binding sensitizes the complex to calcium, leading to an increased and prolonged muscle contraction in response to nerve signals.[3][4]

Mechanism of action of Reldesemtiv on the troponin complex.

Application in the Synthesis of Bcr-Abl Kinase Inhibitors

The Philadelphia chromosome, a genetic abnormality found in many cases of chronic myeloid leukemia (CML), results in the formation of the Bcr-Abl fusion protein.[5] This protein is a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. Bromo-pyrimidine derivatives have been synthesized as potent inhibitors of the Bcr-Abl kinase.[6][7] While many of these syntheses start from the more reactive 5-bromo-2,4-dichloropyrimidine, the principles are applicable to this compound.

Generalized Experimental Workflow: Suzuki-Miyaura Coupling

The synthesis of Bcr-Abl inhibitors often involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the C5 position of the pyrimidine ring.

Disclaimer: The following is a generalized experimental workflow and should be adapted and optimized for specific laboratory conditions and scales.

Objective: To synthesize a 5-aryl-2-substituted-pyrimidine via Suzuki-Miyaura coupling.

Materials:

-

5-Bromo-2-substituted-pyrimidine (e.g., a derivative of this compound)

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: To a Schlenk flask, add the 5-Bromo-2-substituted-pyrimidine (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.02-0.10 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the flask.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent.

-

Purification: Wash the combined organic layers, dry over a drying agent, and concentrate. Purify the crude product by column chromatography or recrystallization.

Generalized workflow for Suzuki-Miyaura Coupling.

Bcr-Abl Kinase Signaling Pathway and Inhibition

The Bcr-Abl fusion protein activates several downstream signaling pathways, including the JAK-STAT, RAS-MAPK, and PI3K-AKT pathways, leading to increased cell proliferation and survival.[8][9][10] Bcr-Abl inhibitors, synthesized from pyrimidine scaffolds, act by blocking the ATP binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and inhibiting these pro-cancerous signaling cascades.

Bcr-Abl signaling pathway and its inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds synthesized using pyrimidine scaffolds, highlighting their biological activity.

Table 1: In Vitro Cytotoxicity of Bromo-pyrimidine Analogues against K562 (CML) Cell Line [7]

| Compound ID | IC₅₀ (µM) |

| 6g | 0.012 |

| 7d | 0.015 |

| 9c | 0.011 |

| 10e | 0.010 |

| Dasatinib | 0.008 |

Table 2: Bcr-Abl Tyrosine Kinase Inhibitory Activity [7]

| Compound ID | % Inhibition at 10 µM |

| 6g | 95.4 |

| 7d | 94.8 |

| 9c | 96.2 |

| 10e | 97.1 |

| Dasatinib | 98.5 |

Conclusion

This compound is a valuable and versatile building block in the synthesis of biologically active molecules. Its well-defined reactivity allows for the strategic and efficient construction of complex scaffolds, as exemplified by its role in the synthesis of reldesemtiv and various kinase inhibitors. While not a therapeutic agent itself, its "mechanism of action" is to enable the creation of innovative drugs that target specific biological pathways. A thorough understanding of its chemical properties and synthetic applications is therefore crucial for researchers and scientists in the field of drug discovery and development. The continued exploration of this and similar heterocyclic intermediates will undoubtedly lead to the discovery of novel therapeutics for a wide range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. growingscience.com [growingscience.com]

- 3. Intermolecular And Dynamic Investigation of The Mechanism of Action of Reldesemtiv on Fast Skeletal Muscle Troponin Complex Toward the Treatment of Impaired Muscle Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regulatory Molecules and Corresponding Processes of BCR-ABL Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

The Discovery of 5-Bromo-2-fluoropyrimidine Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Its ability to mimic endogenous purines and pyrimidines allows for effective interaction with a wide range of biological targets. Among the vast landscape of pyrimidine analogs, 5-bromo-2-fluoropyrimidine has emerged as a versatile and highly valuable building block for the development of novel therapeutics. The strategic placement of the bromo and fluoro substituents offers unique opportunities for synthetic diversification and modulation of physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the discovery of this compound derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as kinase inhibitors in cancer therapy.

Core Synthetic Strategies

The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The fluorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C5 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonality allows for a stepwise and controlled introduction of various substituents, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

A general and efficient method for the preparation of 5-bromo-2-substituted pyrimidine compounds involves the one-step reaction of 2-bromomalonaldehyde (B19672) with amidine compounds.[1] This approach offers operational simplicity, safety, and cost-effectiveness, making it suitable for large-scale synthesis in the pharmaceutical industry.[1]

General Experimental Workflow for Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds and is extensively used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules. The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of a 5-bromopyrimidine (B23866) derivative with an arylboronic acid.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated significant potential across various therapeutic areas, with a particular focus on oncology. Their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer.

As PI3K Inhibitors

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention. A series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, synthesized from a 5-bromopyrimidine precursor, have shown potent inhibitory activity against PI3Kα and PI3Kδ isoforms.

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and the point of intervention by these pyrimidine-based inhibitors.

The following tables summarize the in vitro inhibitory activity of representative 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives against PI3K isoforms and their anti-proliferative activity against various cancer cell lines.

Table 1: In Vitro Inhibitory Activity against PI3K Isoforms

| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) |

| 17e | 45.2 ± 5.3 | 158.3 ± 18.2 | >1000 | 55.6 ± 3.8 |

| 17o | 38.9 ± 4.5 | 210.5 ± 25.1 | >1000 | 204.2 ± 22.2 |

| 17p | 31.8 ± 4.1 | 189.7 ± 21.3 | >1000 | 15.4 ± 1.9 |

| BKM-120 (Control) | 44.6 ± 3.6 | 256.4 ± 28.9 | >1000 | 79.3 ± 11.0 |

| Data extracted from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[2] |

Table 2: Anti-proliferative Activity against Cancer Cell Lines

| Compound | A2780 IC50 (μM) | U87MG IC50 (μM) | MCF7 IC50 (μM) | DU145 IC50 (μM) |

| 17e | 0.89 ± 0.09 | 1.25 ± 0.14 | 1.58 ± 0.17 | 2.13 ± 0.23 |

| 17o | 0.75 ± 0.08 | 1.02 ± 0.11 | 1.33 ± 0.15 | 1.89 ± 0.20 |

| 17p | 0.68 ± 0.07 | 0.95 ± 0.10 | 1.12 ± 0.12 | 1.56 ± 0.16 |

| BKM-120 (Control) | 0.82 ± 0.09 | 1.15 ± 0.13 | 1.47 ± 0.16 | 2.01 ± 0.21 |

| Data extracted from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[2] |

Key Experimental Protocols

General Procedure for the Synthesis of 2,4-Disubstituted-5-bromopyrimidines

The synthesis of 2,4-disubstituted-5-bromopyrimidines often starts from a readily available precursor like 5-bromo-2,4-dichloropyrimidine (B17362). The differential reactivity of the chloro groups at the C2 and C4 positions allows for sequential nucleophilic substitution.

Step 1: Synthesis of 5-bromo-2-chloro-4-(substituted-amino)pyrimidine

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol), the desired amine (1.1 eq) and a base (e.g., triethylamine, diisopropylethylamine, 1.5 eq) are added. The reaction mixture is stirred at room temperature or heated to reflux for a specified period (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired product.

Step 2: Synthesis of 2,4-bis(substituted-amino)-5-bromopyrimidine

The 5-bromo-2-chloro-4-(substituted-amino)pyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent (e.g., dioxane, DMF). A second amine (1.2 eq) and a base (e.g., potassium carbonate, sodium hydride, 2.0 eq) are added, and the reaction mixture is heated to an elevated temperature (e.g., 80-150 °C) for several hours. The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, and the product is isolated by an appropriate work-up procedure, which may include extraction and purification by column chromatography or recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate (peptide or protein)

-

Test compound (dissolved in DMSO)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction: Add the recombinant kinase enzyme to the wells of a microplate containing the test compound or DMSO vehicle control. Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the reaction for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30 °C).

-

Detection: Stop the kinase reaction and quantify the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Data Analysis: Measure the luminescence signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value.[3]

Conclusion

This compound and its derivatives represent a rich and promising area of research in drug discovery. The synthetic versatility of this scaffold, coupled with its ability to effectively target key biological pathways, particularly protein kinases, underscores its potential for the development of novel therapeutics for cancer and other diseases. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to explore the therapeutic potential of this important class of molecules. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the promise of this compound derivatives into clinically successful drugs.

References

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

- 3. benchchem.com [benchchem.com]

A Preliminary Investigation into the Reactivity of 5-Bromo-2-fluoropyrimidine: A Technical Guide

Introduction: 5-Bromo-2-fluoropyrimidine is a versatile heterocyclic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique structural arrangement, featuring two distinct halogen atoms on an electron-deficient pyrimidine (B1678525) core, allows for selective functionalization through a variety of synthetic transformations. This guide provides an in-depth analysis of the core reactivity of this compound, focusing on its propensity for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with summarized quantitative data and mechanistic diagrams to facilitate a comprehensive understanding of its chemical behavior.

Core Reactivity

The reactivity of this compound is dictated by the electronic nature of the pyrimidine ring and the distinct properties of its halogen substituents. The electron-withdrawing character of the two nitrogen atoms renders the pyrimidine ring electron-deficient, making it susceptible to nucleophilic attack. This electronic deficiency activates both the C-F and C-Br bonds towards substitution reactions.

However, the two halogen atoms exhibit differential reactivity, enabling selective functionalization:

-

C2-Fluorine: The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution (SNAr) . The strong electron-withdrawing nature of the adjacent nitrogen atoms and the fluorine itself makes this position highly electrophilic. In SNAr reactions, fluoride (B91410) is an excellent leaving group, a phenomenon attributed to the high electronegativity of fluorine which polarizes the C-F bond and stabilizes the transition state of the rate-determining addition step.

-

C5-Bromine: The bromine atom at the C5 position is the primary site for palladium-catalyzed cross-coupling reactions . The C-Br bond is weaker than the C-F bond, making it more susceptible to oxidative addition to a low-valent palladium catalyst, which is the initial step in common cross-coupling cycles like Suzuki-Miyaura, Sonogashira, and Stille reactions.

This orthogonal reactivity allows for a stepwise functionalization strategy, making this compound a valuable scaffold for the synthesis of complex, polysubstituted pyrimidines.[1]

Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. Subsequently, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the 2-substituted product.

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol is adapted from the synthesis of a key intermediate for Reldesemtiv, a fast skeletal muscle troponin activator.[1]

-

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine, 1.0 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

-

N-Methyl-2-pyrrolidone (NMP)

-

-

Procedure:

-

Combine the amine nucleophile, this compound, DIPEA, and NMP in a suitable reaction vessel.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297).

-

Wash the organic layer with a saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

| Nucleophile | Base | Solvent | Conditions | Yield |

| trans-3-fluoro-1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine | DIPEA | NMP | RT, o/n | N/A |

| 4-Methylpiperidine | K2CO3 | DMSO | 80-100 °C | Good |

| Morpholine | K2CO3 | DMSO | 80-100 °C | Good |

Table 1: Representative SNAr Reactions on this compound. (Yields are qualitative as specific quantitative data for a range of nucleophiles was not available in the cited literature).

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond of this compound is readily activated by palladium(0) catalysts, enabling a range of C-C bond-forming reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between the pyrimidine core and various aryl or heteroaryl groups using boronic acids or their esters.[3] The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base in a mixture of an organic solvent and water.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Base (e.g., K3PO4, 2.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water, 4:1)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 85-95 °C with vigorous stirring for 15-18 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

-

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | Dioxane/H2O | 90 | 70-90 |

| 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | K3PO4 | Dioxane/H2O | 90 | 75-95 |

| 3-Chlorophenylboronic acid | PdCl2(dppf) (3) | K2CO3 | Dioxane/H2O | 90-100 | 65-85 |

Table 2: Representative Suzuki-Miyaura Coupling Reactions. (Yields are estimated based on typical outcomes for similar substrates as specific data for this compound was limited).

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine C5 carbon and a terminal alkyne.[4] This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base.[4]

Experimental Protocol: Sonogashira Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., PdCl2(PPh3)2, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., Triethylamine, 2.0 equiv)

-

Anhydrous solvent (e.g., THF)

-

-

Procedure:

-

To a dry flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

-

Add the anhydrous solvent and degassed triethylamine.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Heat the reaction mixture to 60-70 °C for 4-12 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

| Terminal Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | PdCl2(PPh3)2 (3), CuI (5) | Et3N | THF | 60-70 | 75-90 |

| 1-Hexyne | PdCl2(PPh3)2 (3), CuI (5) | Et3N | THF | 60-70 | 70-85 |

| Propargyl alcohol | PdCl2(PPh3)2 (3), CuI (5) | Et3N | DMF | 60-70 | 65-80 |

Table 3: Representative Sonogashira Coupling Reactions. (Yields are estimated based on typical outcomes for similar substrates).

Stille Coupling

The Stille coupling reaction utilizes organostannane reagents to form C-C bonds.[5] It is known for its tolerance of a wide variety of functional groups, though the toxicity of tin reagents is a significant drawback.[5]

Experimental Protocol: Stille Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Organostannane reagent (e.g., vinyltributyltin, 1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

-

Anhydrous solvent (e.g., Toluene or DMF)

-

-

Procedure:

-

In a flask under an inert atmosphere, dissolve this compound and the palladium catalyst in the anhydrous solvent.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling, the reaction mixture can be worked up by dilution with an organic solvent and washing with aqueous potassium fluoride to precipitate tin byproducts.

-

Filter the mixture, and wash the filtrate with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography.

-

| Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |

| Vinyltributyltin | Pd(PPh3)4 (5) | Toluene | 110 | 70-85 |

| (Tributylstannyl)thiophene | Pd(PPh3)4 (5) | DMF | 100 | 65-80 |

| Tributyl(phenyl)stannane | Pd(PPh3)4 (5) | Toluene | 110 | 70-90 |

Table 4: Representative Stille Coupling Reactions. (Yields are estimated based on typical outcomes for similar substrates).

Conclusion

This compound demonstrates a predictable and synthetically useful pattern of reactivity. The C2-fluorine atom serves as a reliable site for nucleophilic aromatic substitution, while the C5-bromine atom is preferentially engaged in a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for the selective and sequential introduction of diverse functional groups, solidifying its role as a valuable and versatile building block for the synthesis of complex molecules in drug discovery and materials science. Further investigation into optimizing reaction conditions for specific substrate combinations will continue to expand the synthetic utility of this important heterocyclic intermediate.

References

5-Bromo-2-fluoropyrimidine: A Versatile Heterocyclic Building Block for Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Shanghai, China – December 7, 2025 – 5-Bromo-2-fluoropyrimidine has emerged as a highly versatile and valuable heterocyclic building block in modern organic synthesis. Its unique electronic properties and distinct reactive sites make it a sought-after precursor for the development of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, complete with detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Spectroscopic Data

This compound is a white crystalline solid with a melting point of 92 °C.[1] Its chemical structure features a pyrimidine (B1678525) ring substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position. This arrangement of substituents dictates its reactivity, with the C-F bond being susceptible to nucleophilic aromatic substitution (SNAr) and the C-Br bond being amenable to various palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62802-38-4 | [2] |

| Molecular Formula | C₄H₂BrFN₂ | [2] |

| Molecular Weight | 176.98 g/mol | [2] |

| Appearance | White crystals | [1] |

| Melting Point | 92 °C | [1] |

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| ¹⁹F NMR | A reference to the ¹⁹F NMR spectrum is available on SpectraBase.[3] |

| Mass Spec (GC) | Mass spectrum available on SpectraBase.[3] |

| FT-IR | Data not available in search results. |

Synthesis of 5-Bromo-2-substituted Pyrimidines

A one-step synthesis method for 5-bromo-2-substituted pyrimidine compounds has been developed, utilizing 2-bromomalonaldehyde (B19672) and amidine compounds as starting materials. This method is noted for its simplicity, safety, short reaction time, and cost-effectiveness, making it suitable for industrial-scale production.[1]

Experimental Protocol: One-step Synthesis of 5-Bromo-2-methylpyrimidine

Materials:

-

2-bromomalonaldehyde

-

Acetamidine (B91507) hydrochloride

-

Glacial acetic acid

-

3A Molecular sieves

-

5% aqueous sodium hydroxide (B78521) solution

-

Saturated brine

-

Ethanol

Procedure:

-

To a solution of 2-bromomalonaldehyde (15 g, 0.1 mol) in 150 mL of glacial acetic acid at 0 °C, add 3A molecular sieves (2 g).

-

Warm the mixture to 80 °C and add a solution of acetamidine hydrochloride (9.4 g, 0.1 mol) in acetic acid (50 mL) dropwise over 30 minutes.

-

After the addition is complete, increase the temperature to 100 °C and monitor the reaction by HPLC until completion (approximately 5 hours).

-

Cool the reaction to room temperature, add 20 mL of water, and let it stand for 2 hours.

-

Collect the precipitate by suction filtration and rinse the filter cake with a small amount of ethanol.

-

Suspend the crude product in dichloromethane and add 5% aqueous sodium hydroxide solution until all solids dissolve.

-

Separate the organic layer, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dry the resulting solid in vacuo to obtain 5-bromo-2-methylpyrimidine.

-

Yield: 7.5 g (43%)[1]

-

Key Reactions and Applications

The differential reactivity of the C-F and C-Br bonds in this compound allows for a range of selective transformations, making it a valuable scaffold for combinatorial chemistry and the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further enhanced by the fluorine atom at the 2-position, makes this site highly susceptible to nucleophilic attack. This allows for the facile introduction of various nucleophiles, such as amines, alcohols, and thiols.

A prime example of this reactivity is in the synthesis of reldesemtiv , a fast skeletal muscle troponin activator.[4][5] The key step in its synthesis involves the SNAr of this compound with a primary amine.

References

- 1. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 2. ossila.com [ossila.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Discovery of Reldesemtiv, a Fast Skeletal Muscle Troponin Activator for the Treatment of Impaired Muscle Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 5-Bromo-2-fluoropyrimidine: A Technical Guide

This technical guide provides a comprehensive overview of the available spectroscopic data for 5-Bromo-2-fluoropyrimidine, a key building block in pharmaceutical and materials science research. The information is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound (CAS No: 62802-38-4; Molecular Formula: C₄H₂BrFN₂; Molecular Weight: 176.97 g/mol ).[1][2]

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While comprehensive experimental NMR data is not uniformly available across public databases, the following represents a combination of reported data and predicted chemical shifts based on the molecular structure.

| Nucleus | Chemical Shift (δ) ppm | Solvent | Observations & Predicted Data |

| ¹H NMR | Predicted: 8.5 - 8.8 | CDCl₃ | The two protons on the pyrimidine (B1678525) ring are expected to appear as a singlet or a closely coupled AB system in this region due to the electron-withdrawing effects of the nitrogen atoms, fluorine, and bromine. |

| ¹³C NMR | Predicted: 160-165 (d), 155-160 (d), 145-150, 110-115 | CDCl₃ | Predictions suggest four distinct signals. The carbon attached to fluorine (C2) and the adjacent carbon (C6) would likely show coupling to ¹⁹F. The brominated carbon (C5) and the remaining carbon (C4) would also have characteristic shifts. |

| ¹⁹F NMR | Not explicitly reported, but spectrum available | CCl₄ | A single resonance is expected. The spectrum is available on SpectraBase, referencing work by S.G. Baram, et al.[3] |

Note: Predicted values are based on standard chemical shift increments and analysis of similar halogenated pyrimidine structures. Experimental verification is recommended.

Table 2: Mass Spectrometry (MS) Data

| Technique | m/z Values | Interpretation |

| GC-MS | 176, 178 | These peaks correspond to the molecular ion [M]⁺ and [M+2]⁺, respectively. The characteristic isotopic pattern with approximately a 1:1 ratio is due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[2][4][5] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | C-H stretching (aromatic) | Medium to Weak |

| 1600 - 1450 | C=C and C=N stretching (pyrimidine ring) | Medium to Strong |

| 1250 - 1150 | C-F stretching | Strong |

| 1100 - 1000 | C-H in-plane bending | Medium |

| 850 - 750 | C-H out-of-plane bending | Strong |

| 700 - 550 | C-Br stretching | Medium to Strong |

Experimental Protocols

The following are generalized yet detailed protocols for acquiring the spectroscopic data presented above. These methodologies are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the compound is fully dissolved.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

For ¹⁹F NMR: Acquire a proton-decoupled spectrum. This is typically a sensitive nucleus, requiring fewer scans than ¹³C NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.[9]

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.

-

-

Instrument Setup and Data Acquisition:

-

Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Acquire data over a mass range of m/z 50-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak, paying close attention to the molecular ion and the isotopic pattern of bromine.

-

Identify major fragment ions to further confirm the structure.

-

Infrared (IR) Spectroscopy

As this compound is a solid, the Attenuated Total Reflectance (ATR) or KBr pellet method is suitable.[10]

-

Sample Preparation (ATR Method):

-

Place a small, representative sample of the solid directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

-

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. This compound 62802-38-4 [sigmaaldrich.com]

- 2. This compound | C4H2BrFN2 | CID 600690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. asdlib.org [asdlib.org]

- 6. IR _2007 [uanlch.vscht.cz]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. community.wvu.edu [community.wvu.edu]

The Biological Potential of Fluorinated Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines represent a cornerstone in the landscape of modern chemotherapy and have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and beyond. The strategic incorporation of fluorine into the pyrimidine (B1678525) scaffold profoundly alters the molecule's physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and novel mechanisms of action. This technical guide provides an in-depth exploration of the biological potential of fluorinated pyrimidines, with a focus on their synthesis, mechanisms of action, and preclinical evaluation. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Core Concepts: Mechanism of Action

The primary mechanism of action for most clinically relevant fluorinated pyrimidines, such as 5-fluorouracil (B62378) (5-FU), revolves around their role as antimetabolites. Following administration, these compounds are intracellularly converted into various active metabolites that interfere with critical cellular processes, primarily DNA and RNA synthesis.

One of the key targets is thymidylate synthase (TS), an essential enzyme for the de novo synthesis of thymidine, a crucial component of DNA. The active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis and repair.[1][2]

Furthermore, fluorinated pyrimidine metabolites can be incorporated into both RNA and DNA. The incorporation of 5-fluorouridine (B13573) triphosphate (FUTP) into RNA disrupts RNA processing and function.[2] Similarly, the incorporation of 5-fluoro-2'-deoxyuridine (B1346552) triphosphate (FdUTP) into DNA can lead to DNA fragmentation and cell death.[1]

The metabolic activation and catabolism of fluorinated pyrimidines are complex processes involving multiple enzymes, including dihydropyrimidine (B8664642) dehydrogenase (DPD), which is the rate-limiting enzyme in 5-FU catabolism.[2][3] Variations in the activity of these enzymes can significantly impact the efficacy and toxicity of fluoropyrimidine-based therapies.

Signaling and Metabolic Pathways

The intricate metabolic and signaling pathways of fluorinated pyrimidines are crucial to understanding their therapeutic effects and potential for drug resistance. The following diagrams, generated using the Graphviz DOT language, illustrate these key pathways.

Caption: Metabolic activation of 5-Fluorouracil and its primary mechanisms of action.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data for prominent fluorinated pyrimidines, providing a comparative overview of their pharmacokinetic properties and cytotoxic activity against various cancer cell lines.

Table 1: Pharmacokinetic Parameters of 5-Fluorouracil and Capecitabine in Humans

| Parameter | 5-Fluorouracil (i.v. bolus) | Capecitabine (oral) | Reference(s) |

| Cmax (μg/mL) | 18.15 ± 1.35 to 48.41 ± 7.69 | 5.2 ± 1.3 | [4][5] |

| Tmax (h) | ~0.08 | 1 ± 0.25 | [4][5] |

| AUC (μg·h/mL) | 3.77 ± 0.21 to 13.61 ± 2.3 | 28 ± 10 | [4][5] |

| Clearance (mL/min) | 25.43 ± 2.3 to 54.64 ± 3.54 (L/h/m²) | 775 ± 213 | [4][5] |

| Volume of Distribution (L) | - | 186 ± 28 | [5] |

| Half-life (h) | ~0.22 | 2.7 | [5][6] |

Table 2: In Vitro Cytotoxicity (IC50) of Fluorinated Pyrimidines against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| 5-Fluorouracil | HCT116 | Colon Cancer | 0.34 | [7] |

| HT29 | Colon Cancer | 5.0 | [8] | |

| MCF-7 | Breast Cancer | 3.58 | [9] | |

| A549 | Lung Cancer | 5.988 ± 0.12 | [9] | |

| HepG2 | Liver Cancer | 10-50 | [7] | |

| Capecitabine | HCT116 | Colon Cancer | >100 | - |

| Flucytosine | - | - | - | - |

| Tegafur | - | - | - | - |

| Doxifluridine | OSCC cell lines | Oral Squamous Cell Carcinoma | Varies | [10] |

Note: IC50 values can vary significantly depending on the assay conditions and cell line. The data presented here are for comparative purposes.

Experimental Protocols

This section provides standardized, detailed methodologies for key experiments cited in the evaluation of fluorinated pyrimidines.

Protocol 1: Synthesis of 5-Fluorouracil

This protocol describes a common laboratory-scale synthesis of 5-fluorouracil.

Materials:

-

Trifluoromethyl hypofluorite (B1221730) (CF3OF) or elemental fluorine (F2)

-

Anhydrous hydrofluoric acid (HF) or other suitable solvent

-

Nitrogen gas

-

Reaction vessel (e.g., three-necked flask) equipped with a stirrer, gas inlet, and thermometer

-

Purification apparatus (e.g., filtration, recrystallization equipment)

Procedure:

-

Reaction Setup: In a fume hood, equip a dry reaction vessel with a magnetic stirrer and a gas inlet for nitrogen.

-

Dissolution: Dissolve uracil in a suitable anhydrous solvent, such as liquid hydrogen fluoride, under an inert nitrogen atmosphere.

-

Fluorination: Cool the reaction mixture to the desired temperature (e.g., -78°C). Slowly bubble gaseous trifluoromethyl hypofluorite or a diluted stream of elemental fluorine through the solution with vigorous stirring. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR).

-

Quenching: Once the reaction is complete, carefully quench any remaining fluorinating agent by purging with nitrogen gas.

-

Isolation: Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield pure 5-fluorouracil.[11]

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[12][13]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[14][15]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Fluorinated pyrimidine compound (and vehicle control, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the fluorinated pyrimidine in complete culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a fluorinated pyrimidine in a subcutaneous xenograft mouse model.[16][17][18][19]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

Human cancer cell line

-

Fluorinated pyrimidine compound (formulated for in vivo administration)

-

Vehicle control

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with ethical guidelines

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the fluorinated pyrimidine compound to the treatment group according to a predetermined dose and schedule (e.g., intraperitoneal injection, oral gavage). Administer the vehicle to the control group using the same route and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Efficacy is typically assessed by comparing the tumor growth inhibition in the treated group to the control group.

-

Data Analysis: Analyze the tumor volume data to determine the statistical significance of the treatment effect. Other endpoints such as survival analysis can also be performed.

Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel fluorinated pyrimidine.

Caption: A generalized workflow for the preclinical development of fluorinated pyrimidines.

Conclusion

Fluorinated pyrimidines continue to be a rich source of therapeutic innovation. Their well-established mechanisms of action, coupled with the potential for chemical modification to fine-tune their pharmacological properties, ensure their continued relevance in drug discovery. This technical guide has provided a comprehensive overview of the biological potential of these compounds, from their fundamental mechanisms to practical experimental considerations. By leveraging the data, protocols, and conceptual frameworks presented herein, researchers can more effectively navigate the complexities of developing the next generation of fluorinated pyrimidine-based therapeutics.

References

- 1. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Clinical Pharmacokinetics of Capecitabine and its Metabolites in Combination with the Monoclonal Antibody Bevacizumab | Anticancer Research [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Reddit - The heart of the internet [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. cg.tuwien.ac.at [cg.tuwien.ac.at]

- 11. US4122251A - Process for production of 5-fluorouracil and its derivatives - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. shop.tinyteria.com [shop.tinyteria.com]

- 15. medic.upm.edu.my [medic.upm.edu.my]

- 16. benchchem.com [benchchem.com]

- 17. iv.iiarjournals.org [iv.iiarjournals.org]

- 18. ijpbs.com [ijpbs.com]

- 19. 2.3. Measurement of Anticancer Activity In Vivo [bio-protocol.org]

Computational Analysis of 5-Bromo-2-fluoropyrimidine's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-fluoropyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique reactivity and electronic properties. This technical guide provides a comprehensive computational analysis of the electronic structure of this compound. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's geometric parameters, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges. The presented data offers crucial insights into the molecule's reactivity, stability, and potential interaction with biological targets. Detailed computational methodologies and a generalized experimental protocol are provided to enable researchers to conduct similar analyses.

Introduction

Pyrimidine (B1678525) and its derivatives are fundamental scaffolds in numerous biologically active compounds, including nucleic acids and various pharmaceuticals. Halogenated pyrimidines, in particular, serve as key building blocks in organic synthesis, allowing for diverse functionalization through reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This compound possesses two distinct halogen substituents, bromine and fluorine, at the 5- and 2-positions, respectively. This arrangement creates a unique electronic landscape that governs its chemical behavior and makes it a valuable precursor for drug candidates, such as the fast skeletal muscle troponin activator, reldesemitiv.

A thorough understanding of the electronic structure of this compound is paramount for predicting its reactivity and designing novel molecules with desired pharmacological activities. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the electronic properties of molecules with high accuracy. This guide presents a detailed computational study of this compound, providing valuable data for researchers in drug discovery and materials science.

Computational Methodology

The electronic structure calculations presented in this guide were performed using a generalized protocol based on common practices in the field of computational chemistry for halogenated aromatic compounds.

Geometry Optimization